D-Pyroglutamic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

D-Pyroglutamic Acid as a Metabolite

D-Pyroglutamic acid is a naturally occurring derivative of the amino acid L-glutamic acid. It can be formed through various processes, including:

- Non-enzymatic cyclization: This spontaneous reaction can occur under specific conditions, such as during food processing or storage

- Enzymatic reactions: Certain enzymes can convert L-glutamic acid into D-Pyroglutamic acid, although the specific functions and pathways involved are still being explored

D-Pyroglutamic Acid in Disease and Conditions

Studies have explored the potential association of D-Pyroglutamic acid with specific conditions, including:

- Pyroglutamic acidemia: This rare metabolic disorder is characterized by elevated levels of D-Pyroglutamic acid in the blood and can cause various symptoms, including neurological issues and acidosis. However, further research is needed to fully understand the underlying mechanisms and potential therapeutic options

- Alzheimer's disease: Some studies have suggested that D-Pyroglutamic acid levels may be altered in individuals with Alzheimer's disease, but the significance and potential implications of this finding require further investigation

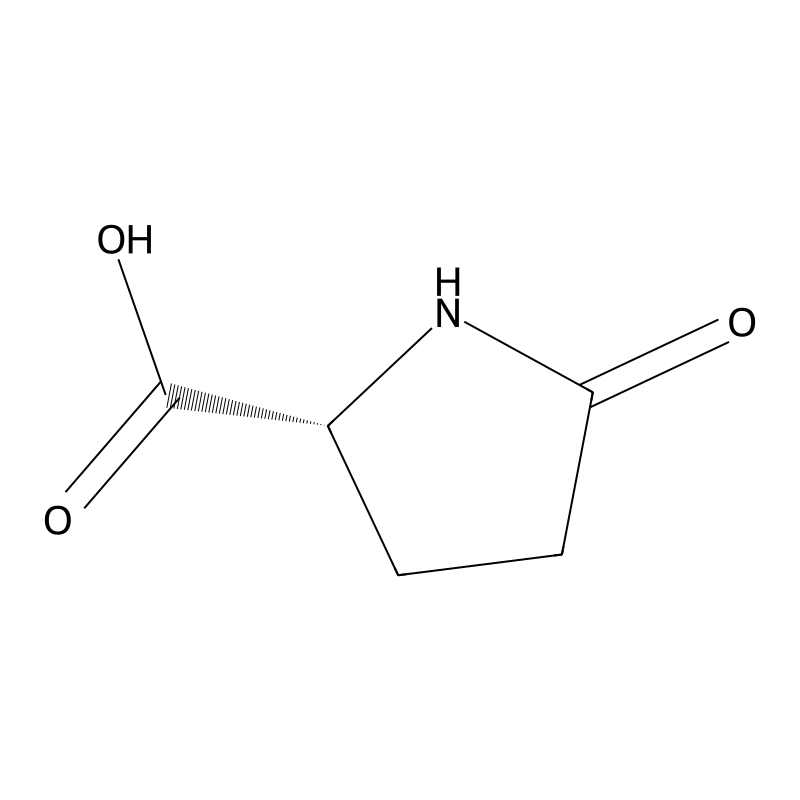

D-Pyroglutamic acid, also known as 5-oxo-D-proline, is a cyclic derivative of the amino acid glutamic acid. It is characterized by the lactam formation from the free amino group of glutamic acid, resulting in a five-membered ring structure. The molecular formula of D-Pyroglutamic acid is with a molecular weight of approximately 129.11 g/mol . This compound exists as two enantiomers: D-pyroglutamic acid and L-pyroglutamic acid, with the former being the focus of this discussion.

D-Pyroglutamic acid plays a significant role in various metabolic pathways, particularly in the synthesis and metabolism of glutathione, a critical antioxidant in the body. It is formed through enzymatic processes involving D-glutamate and is involved in several physiological functions .

- Cyclization: D-Pyroglutamic acid can be synthesized from D-glutamate through the action of D-glutamate cyclase, which facilitates the cyclization process to form the lactam .

- Hydrolysis: In aqueous solutions, D-pyroglutamic acid can hydrolyze back to D-glutamate under certain conditions.

- Decarboxylation: This compound can also participate in decarboxylation reactions, leading to the formation of other amino acids or derivatives .

D-Pyroglutamic acid exhibits various biological activities:

- Neurotransmission: It has been implicated in modulating neurotransmitter release and may oppose some actions of glutamate in the brain, potentially influencing cognitive functions .

- Metabolic Disorders: Elevated levels of D-pyroglutamic acid are associated with certain metabolic disorders, including pyroglutamic acidemia, which results from deficiencies in specific enzymes involved in its metabolism .

- Antioxidant Role: As part of the glutathione cycle, it contributes to cellular defense mechanisms against oxidative stress .

Recent advances have introduced sophisticated one-pot methodologies that streamline pyroglutamic acid synthesis while providing enhanced stereochemical control [6] [7]. The most notable development is the double Michael addition approach utilizing amide-tethered diacids and aromatic alkynones as key substrates [6]. This methodology employs substoichiometric quantities of metal catalysts such as magnesium triflate or nickel acetylacetonate to achieve high diastereoselectivity.

The reaction conditions involve room temperature operation in dichloromethane for sixteen hours [6]. The process begins with dropwise addition of alkynone solutions to stirred mixtures containing the tethered diacid, potassium tert-butoxide base, and metal salt catalyst. This approach yields highly functionalized pyroglutamic acid derivatives with yields ranging from 61 to 77 percent and diastereomeric ratios between 11:1 and 18:1 favoring the trans configuration [6].

Mechanistic investigations reveal a two-step process involving initial Michael addition followed by intramolecular cyclization [6]. The metal salts enhance diastereoselectivity through kinetically controlled processes rather than post-cyclization epimerization. The exact mechanism involves metal chelation of 1,3-dicarbonyl functions facilitating deprotonation and Lewis acid activation of the alkynone substrate [6].

Multicomponent Synthesis via KMHL-D Sequence

The Knoevenagel-Michael-Hydrolysis-Lactamization-Decarboxylation sequence represents a breakthrough in multicomponent pyroglutamic acid synthesis [8] [9] [10]. This methodology employs a one-pot reaction of Meldrum's acid, aldehydes, and Schiff's bases to generate 3-substituted pyroglutamic acid derivatives under mild conditions [8] [9] [10].

The KMHL-D sequence proceeds through an unprecedented chemoselective domino reaction pathway [8] [9] [10]. The process begins with Knoevenagel condensation between Meldrum's acid and the aldehyde component, followed by Michael addition of the Schiff's base. Subsequent hydrolysis and lactamization steps form the pyroglutamic core, with final decarboxylation yielding the target compound [8] [9].

A remarkable feature of this methodology is that the carboxy intermediate appears to accelerate its own formation, creating an autocatalytic effect that enhances reaction efficiency [8] [9] [10]. The generality of the synthesis is demonstrated through successful reactions with a wide variety of aldehydes, including enolizable aliphatic aldehydes that are typically challenging substrates in other methodologies [8] [9].

Knoevenagel-Michael-Hydrolysis-Lactamization-Decarboxylation Sequence

The detailed mechanism of the KMHL-D sequence involves five distinct chemical transformations occurring in a single reaction vessel [8] [9] [10]. The initial Knoevenagel condensation creates an activated methylene compound that serves as the nucleophile for the subsequent Michael addition. The Michael acceptor is generated in situ from the aldehyde and Schiff's base components [8] [9].

The hydrolysis step opens the Meldrum's acid ring system, exposing the carboxylic acid functionality required for lactamization [8] [9] [10]. The lactamization occurs through nucleophilic attack of the amino group on the carboxyl carbon, forming the five-membered pyroglutamic ring. Final decarboxylation removes the excess carboxyl group, yielding the desired 3-substituted pyroglutamic acid derivative [8] [9].

Substrate stability under reaction conditions is a significant advantage of this methodology [8] [9] [10]. Unlike traditional approaches that may require harsh conditions leading to substrate decomposition, the KMHL-D sequence operates under mild conditions that preserve sensitive functional groups. This compatibility extends the scope to include substrates that would be incompatible with classical thermal methods [8] [9].

Enzymatic Synthesis

Enzymatic approaches offer exceptional selectivity and operate under environmentally benign conditions [11] [12] [13] [14]. The primary enzymatic route utilizes D-glutamate cyclase from mouse liver, which catalyzes the direct conversion of D-glutamic acid to D-pyroglutamic acid [11]. The enzyme operates optimally at pH 8.0 in borate buffer at 37°C for sixty minutes [11].

The enzymatic reaction conditions involve dissolving purified enzyme in a reaction mixture containing 50 millimolar borate buffer, 1 millimolar dithiothreitol, and 10 millimolar D-glutamic acid [11]. The reaction proceeds with high specificity for the D-enantiomer, avoiding the racemization issues associated with thermal methods. Reaction termination involves methanol addition followed by protein precipitation and product isolation [11].

Lipase-catalyzed esterification provides an alternative enzymatic approach for preparing pyroglutamic acid derivatives [13] [14]. Candida antarctica lipase demonstrates excellent activity for esterification reactions between pyroglutamic acid and fatty alcohols. Optimal conditions employ 10 percent enzyme loading in acetonitrile with a 1:5 molar ratio favoring fatty alcohol excess [13] [14]. This methodology achieves yields between 65 and 70 percent for octyl, decyl, and dodecyl esters within twenty-four hours [13] [14].

Green Chemistry Approaches

Sustainable synthesis methodologies emphasize reduced environmental impact through solvent minimization, renewable catalysts, and atom-economical transformations [15]. Water-based synthesis represents the most environmentally friendly approach, utilizing aqueous media without organic solvents [5]. Simple thermal dehydration methods eliminate solvent requirements entirely while maintaining acceptable yields [5].

Enzymatic transformations exemplify green chemistry principles through the use of renewable biological catalysts operating under mild conditions [11] [13] [14]. These methods avoid the harsh conditions and toxic reagents associated with traditional chemical syntheses. The high selectivity of enzymatic processes reduces waste generation and simplifies product purification [11] [13].

Multicomponent reactions enhance atom economy by constructing complex molecular frameworks from simple starting materials in single operations [8] [9] [10]. The KMHL-D sequence demonstrates exceptional atom efficiency by incorporating all starting material atoms into the final product structure. This approach minimizes waste generation compared to traditional multistep syntheses requiring intermediate purifications [8] [9].

Industrial Scale Production

Process Optimization

Large-scale production of D-pyroglutamic acid requires careful optimization of reaction parameters to ensure consistent quality and economic viability [2] [16] [17]. The thermal dehydration process serves as the primary industrial method due to its simplicity and scalability [2] [5]. Critical parameters include temperature control, reaction time, and heating rate to maintain product stereochemical purity [2].

Temperature optimization studies demonstrate that 130°C provides the optimal balance between reaction rate and product quality [2] [3]. Higher temperatures accelerate the reaction but increase racemization risk, while lower temperatures require extended reaction times that may be economically unfavorable. Industrial processes typically employ programmed heating profiles to achieve optimal results [5].

Reaction monitoring utilizes advanced analytical techniques including terahertz time-domain spectroscopy to track the conversion progress [18]. This approach enables real-time process control and early detection of side reactions such as racemization. The spectroscopic method shows excellent correlation with traditional analytical approaches while providing faster response times [18].

Purification Techniques

Industrial purification employs crystallization as the primary method for obtaining high-purity D-pyroglutamic acid [19] [20]. The process typically involves dissolution in minimal quantities of boiling water followed by controlled cooling to promote crystal formation [5]. Crystallization parameters including supersaturation ratio, cooling rate, and seed crystal quantity significantly influence product quality [2].

Preferential crystallization enables resolution of racemic mixtures when necessary [2]. This technique employs 140 percent supersaturation with one gram of seed crystals at 50°C to selectively crystallize the desired D-enantiomer [2]. The method requires careful control of crystallization conditions to maintain selectivity and prevent co-crystallization of the unwanted L-enantiomer [2].

Solvent selection for recrystallization typically involves water as the primary solvent due to the high water solubility of pyroglutamic acid [21] [5]. Alternative solvents including methanol and dimethyl sulfoxide may be employed for specific derivative preparations [21]. The choice of solvent affects crystal morphology, purity, and yield of the final product [19].

Scale-Up Considerations

Process scale-up from laboratory to industrial production requires consideration of heat and mass transfer limitations [16] [17]. The thermal dehydration process generates significant heat that must be efficiently managed to prevent local overheating and product degradation [5]. Industrial reactors typically employ agitation and temperature control systems to ensure uniform heating [16].

Equipment design considerations include material compatibility with molten amino acids and corrosive conditions that may develop during processing [16]. Stainless steel construction with appropriate corrosion resistance is typically required. Vapor handling systems must accommodate water vapor generated during dehydration while preventing product sublimation [16].

Quality control systems monitor critical parameters throughout the production process [16] [17]. These include temperature monitoring, reaction time control, and in-process analytical testing to ensure product specifications are maintained. Statistical process control methods help identify trends and prevent quality deviations before they impact final product quality [16].

Crystallization Process

Industrial crystallization employs controlled cooling crystallization as the standard approach for D-pyroglutamic acid purification [19] [22]. The process begins with complete dissolution of crude product in hot water at temperatures near the boiling point [5]. Controlled cooling at rates typically between 0.5 and 2°C per minute promotes formation of uniform crystals with good filtration characteristics [22].

Seeding strategies improve crystallization consistency and product quality [2] [22]. Seed crystals of high-quality D-pyroglutamic acid are added at predetermined supersaturation levels to initiate controlled nucleation [2]. The seed quantity, typically one gram per batch, and addition timing significantly influence final crystal size distribution and purity [2].

Crystal characterization employs multiple analytical techniques including X-ray powder diffraction, differential scanning calorimetry, and optical rotation measurements [23] [21]. These methods confirm the correct polymorphic form, thermal stability, and optical purity of the crystallized product [23]. Industrial processes typically target minimum 98 percent purity with specific rotation values between +8.0 and +12.0 degrees [21].

D-Pyroglutamic acid has several applications across different fields:

- Nootropic Supplements: It is marketed as a nootropic dietary supplement due to its potential cognitive-enhancing properties .

- Cosmetic Industry: The sodium salt form (sodium pyroglutamate) is used as a humectant in skincare products due to its moisturizing properties .

- Pharmaceuticals: Research indicates potential pharmacological benefits, including anti-inflammatory and antioxidant effects, making it a candidate for therapeutic applications .

Studies have shown that D-pyroglutamic acid interacts with various biological systems:

- Glutamate Receptors: It may modulate glutamate receptor activity, thereby influencing synaptic transmission and neuroprotection .

- Metabolic Pathways: Interactions with enzymes involved in the glutathione cycle highlight its role in metabolic homeostasis and detoxification processes .

- Drug Interactions: Elevated levels have been noted in conditions such as paracetamol overdose, suggesting interactions with drug metabolism pathways .

D-Pyroglutamic acid shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure/Type | Key Characteristics |

|---|---|---|

| L-Pyroglutamic Acid | Enantiomer | Similar structure but different biological activity; often more studied for its physiological roles. |

| 5-Oxoproline | Structural Isomer | Directly related to pyroglutamic acids; involved in similar metabolic pathways but less commonly referenced. |

| Glutamic Acid | Precursor Amino Acid | Precursor for both pyroglutamic acids; fundamental role in protein synthesis and neurotransmission. |

| Gamma-Aminobutyric Acid | Neurotransmitter | Shares some metabolic pathways but functions primarily as an inhibitory neurotransmitter. |

D-Pyroglutamic acid's uniqueness lies in its cyclic structure and specific biological activities that differentiate it from these similar compounds. Its role as a metabolite in the glutathione cycle and potential cognitive benefits set it apart in both research and application contexts.

D-Pyroglutamic acid (IUPAC name: (2R)-5-oxopyrrolidine-2-carboxylic acid) is a cyclic lactam derived from D-glutamic acid. Its molecular formula is $$ \text{C}5\text{H}7\text{NO}_3 $$, with a molar mass of 129.11 g/mol. The compound’s structure features a five-membered ring formed by intramolecular condensation between the γ-carboxyl and α-amino groups of glutamic acid (Figure 1).

Table 1: Key Physicochemical Properties of D-Pyroglutamic Acid

| Property | Value | Source |

|---|---|---|

| Melting Point | 155–157°C (decomposes) | |

| Specific Rotation ($$[\alpha]_D$$) | +37° (c = 1.0 in ethanol) | |

| pKa (Carboxyl Group) | 2.1 | |

| Solubility | Soluble in water, ethanol, acetone |

Synonyms include 5-oxo-D-proline, D-pidolic acid, and (R)-2-pyrrolidone-5-carboxylic acid, with CAS registry numbers 4042-36-8 and 98-79-3.

Historical Context and Discovery

Pyroglutamic acid was first identified in 1882 by Ludwig Haitinger during thermal decomposition studies of glutamic acid. However, the D-enantiomer gained prominence later, with its stereochemical resolution achieved in the mid-20th century through advanced chromatographic techniques. The development of asymmetric synthesis methods in the 1970s enabled large-scale production, facilitating its use in peptide chemistry.

Significance in Biochemistry and Organic Chemistry

Role in Peptide Synthesis

D-Pyroglutamic acid is widely employed as a N-terminal protecting group in solid-phase peptide synthesis (SPPS). Its rigid lactam structure minimizes racemization and enhances peptide stability, particularly in antimicrobial and neuroactive peptides. For example, Boc-D-pyroglutamic acid (tert-butoxycarbonyl derivative) is a key intermediate in synthesizing protease-resistant analogs.

Metabolic Pathways

Unlike its L-form counterpart, D-Pyr-OH is not directly involved in the human γ-glutamyl cycle or glutathione metabolism. However, studies on Pseudomonas aeruginosa suggest its potential role in bacterial stress response systems, though mechanisms remain unclear.

Industrial Applications

- Pharmaceuticals: Enhances bioavailability of peptide drugs (e.g., liraglutide analogs).

- Cosmetics: Improves skin penetration of active ingredients in anti-aging formulations.

- Food Science: Acts as a flavor enhancer in fermented products.

Relationship to the 5-Oxoproline Family

D-Pyroglutamic acid belongs to the 5-oxoproline family, characterized by a cyclic ketone group at the γ-position. Key distinctions from L-5-oxoproline include:

Table 2: Comparative Analysis of D- vs. L-5-Oxoproline

The D-enantiomer’s metabolic inertness in humans makes it preferable for drug design, avoiding interference with endogenous pathways.

Molecular Structure and Configuration

D-Pyroglutamic acid is a cyclic amino acid derivative with the molecular formula C₅H₇NO₃ and a molecular weight of 129.11 g/mol [1] [2]. The compound's International Union of Pure and Applied Chemistry name is (2R)-5-oxopyrrolidine-2-carboxylic acid, reflecting its specific stereochemical configuration [1] [3]. The chemical structure features a five-membered lactam ring formed through intramolecular cyclization, where the amino group of the original glutamic acid forms an amide bond with the gamma-carboxyl group [4] [5].

The canonical Simplified Molecular Input Line Entry System representation of D-pyroglutamic acid is C1CC(=O)NC1C(=O)O, which illustrates the pyrrolidine ring structure with a ketone at position 5 and a carboxylic acid at position 2 [1] [2]. The compound possesses one defined stereocenter at the C-2 position, which determines its chiral nature and distinguishes it from its L-enantiomer [4] [7].

The molecular structure exhibits a rigid cyclic framework that constrains the conformational flexibility compared to its parent amino acid, glutamic acid [30]. This structural rigidity contributes to the compound's unique chemical and physical properties, making it valuable as a conformationally restricted building block in synthetic chemistry [34].

Physical Properties

Melting and Boiling Points

D-Pyroglutamic acid exhibits well-defined thermal properties that are characteristic of its crystalline structure. The melting point ranges from 155-162°C according to multiple sources [5] [11] [14], with some commercial specifications reporting a narrower range of 160-163°C [12]. One technical specification indicates a melting point of 162°C for high-purity samples [9].

The boiling point of D-pyroglutamic acid has been estimated through computational methods, with values reported at 239.15°C [5] [11] and 453.1±38.0°C at 760 mmHg [11]. The significant variation in these values reflects the different estimation methods employed and the compound's tendency to undergo thermal decomposition before reaching its theoretical boiling point.

| Property | Value | Source |

|---|---|---|

| Melting Point | 155-162°C | Multiple commercial sources [5] [11] |

| Melting Point | 160-163°C | Technical specification [12] |

| Melting Point | 162°C | High purity grade [9] |

| Boiling Point (estimated) | 239.15°C | Computational estimate [5] |

| Boiling Point (calculated) | 453.1±38.0°C at 760 mmHg | Theoretical calculation [11] |

Solubility Characteristics

D-Pyroglutamic acid demonstrates excellent water solubility, with the compound being described as "soluble" in aqueous systems [5] [14] [17]. Quantitative solubility data indicates that the compound dissolves readily in water, forming clear solutions [19]. The high water solubility is attributed to the presence of both the carboxylic acid group and the lactam nitrogen, which can participate in hydrogen bonding with water molecules [18].

In organic solvents, D-pyroglutamic acid shows variable solubility characteristics. The compound exhibits slight solubility in dimethyl sulfoxide and dimethylformamide, with solubility approximately 10 mg/ml in these solvents [18]. It also demonstrates slight solubility in methanol [5] [17]. The solubility in polar organic solvents is generally lower than in water due to the compound's ionic character and strong intermolecular hydrogen bonding in the solid state [15].

For practical laboratory applications, D-pyroglutamic acid can be dissolved in phosphate-buffered saline at concentrations of approximately 10 mg/ml, making it suitable for biological research applications [18]. The compound's solubility profile makes it particularly amenable to aqueous-based synthetic and analytical procedures.

Spectroscopic Properties

D-Pyroglutamic acid exhibits characteristic spectroscopic features that enable its identification and structural characterization. Nuclear magnetic resonance spectroscopy provides detailed structural information, with specific chemical shifts corresponding to the various carbon and hydrogen environments within the molecule [19] [20].

Infrared spectroscopy reveals characteristic absorption bands associated with the functional groups present in the molecule. The carboxylic acid group exhibits typical carbonyl and hydroxyl stretching frequencies, while the lactam ring shows distinct amide carbonyl absorption [20]. These spectroscopic fingerprints are valuable for compound identification and purity assessment.

Mass spectrometry analysis of D-pyroglutamic acid and its derivatives has been extensively studied. In positive ion mode, the compound forms characteristic cationic species with mass-to-charge ratios of [M + H]⁺ and [M + Na]⁺ [21]. These ionization patterns are consistent with the compound's chemical structure and provide reliable analytical detection methods.

Terahertz spectroscopy investigations have revealed that D-pyroglutamic acid exhibits distinct absorption spectra in the low-frequency range from 0.5 to 4.5 THz [43]. The spectroscopic analysis demonstrates that the compound undergoes structural phase transitions upon cooling, with characteristic changes in the absorption patterns that reflect alterations in intermolecular interactions and crystal packing [43].

Optical Activity Properties

D-Pyroglutamic acid is optically active due to its chiral center at the C-2 position. The specific optical rotation has been measured as [α]₂₂/D +10° (c = 1.5 in H₂O) [5] [17], indicating that the compound rotates plane-polarized light in a dextrorotatory manner. Alternative measurements report optical rotation values of +10.5 to +12.5° (c = 1.5, H₂O) [24] and +10.8° to +12.3° (c = 2 in H₂O) [12].

The optical activity of D-pyroglutamic acid has been studied using circular dichroism spectroscopy, which provides information about the compound's chiral environment and molecular conformation [28]. These measurements are particularly valuable for determining enantiomeric purity and for chiral recognition applications in analytical chemistry [28].

The compound's optical properties are temperature-dependent, with studies showing that cooling affects the crystal structure and potentially the optical rotation values [43]. This temperature dependence reflects changes in molecular packing and intermolecular interactions that can influence the chiral environment around the stereogenic center.

Chemical Properties

Acid-Base Behavior

D-Pyroglutamic acid exhibits characteristic acid-base behavior due to the presence of both carboxylic acid and lactam functional groups. The compound's acid dissociation constant (pKa) has been predicted to be 3.48±0.20 [5] [14], which is consistent with typical carboxylic acid acidity. This pKa value indicates that the compound exists predominantly in its ionized form at physiological pH values.

The acid-base properties of D-pyroglutamic acid are influenced by the electron-withdrawing effect of the adjacent lactam ring, which stabilizes the conjugate base and contributes to the compound's acidity [32]. In aqueous solution, the compound can exist in multiple protonation states depending on the pH of the medium [32].

Comparative studies with related pyroglutamic acid compounds have shown that the stereochemistry at the C-2 position does not significantly affect the fundamental acid-base properties, although it may influence the detailed molecular interactions in solution [32]. The compound's behavior in different pH environments makes it suitable for various synthetic and analytical applications requiring pH control.

Reactivity Patterns

D-Pyroglutamic acid demonstrates diverse reactivity patterns that make it valuable as a synthetic building block. The compound can undergo various chemical transformations while maintaining its stereochemical integrity, which is crucial for asymmetric synthesis applications [34]. The lactam ring can be opened under specific conditions to regenerate glutamic acid derivatives, providing access to functionalized amino acid products [34].

The carboxylic acid functionality enables standard carboxyl group chemistry, including ester formation, amide coupling, and decarboxylation reactions [34]. These transformations are particularly important in peptide synthesis and pharmaceutical intermediate preparation. The compound's stability under typical reaction conditions makes it suitable for multi-step synthetic sequences [35].

Research has demonstrated that D-pyroglutamic acid can serve as a chiral auxiliary in asymmetric synthesis, where its stereochemical information is transferred to newly formed bonds [34]. The compound's reactivity patterns have been extensively studied in the context of pharmaceutical development, where it serves as a key intermediate in the synthesis of various bioactive compounds [34].

The thermal reactivity of D-pyroglutamic acid includes intramolecular cyclization and potential racemization at elevated temperatures [27]. Understanding these thermal processes is important for optimizing synthetic procedures and storage conditions.

Nonlinear Optical Properties

D-Pyroglutamic acid and related compounds have been investigated for their nonlinear optical properties. Research has identified L-pyroglutamic acid as a promising nonlinear optical material for tunable ultraviolet harmonic generation [38]. Single crystals of L-pyroglutamic acid with dimensions of 60×20×20 mm³ have been successfully grown for optical applications [38].

The nonlinear optical properties of pyroglutamic acid derivatives are influenced by their crystal structure and molecular packing arrangements [37]. Studies have shown that organic compounds containing the pyroglutamic acid moiety can exhibit significant nonlinear optical responses due to their electronic structure and molecular hyperpolarizability [37].

Investigations into mixed crystals containing pyroglutamic acid have revealed enhanced nonlinear optical properties compared to individual components [37]. These findings suggest that D-pyroglutamic acid may have potential applications in photonic devices and optical switching technologies, although specific studies on the D-enantiomer's nonlinear optical properties are limited.

The development of pyroglutamic acid-based nonlinear optical materials represents an active area of research, with potential applications in laser frequency conversion and electro-optic devices [38]. The compound's optical transparency and structural stability make it suitable for optical applications requiring precise control of light-matter interactions.

Stereochemistry and Enantiomeric Properties

D vs L Enantiomer Comparison

D-Pyroglutamic acid and L-pyroglutamic acid are enantiomers that differ in their absolute configuration at the C-2 stereogenic center. While both compounds share identical molecular formulas and most physical properties, they exhibit opposite optical rotation values [41] [42]. L-Pyroglutamic acid displays a specific rotation of -10° (C=5, H₂O) [41], contrasting with the positive rotation observed for the D-enantiomer.

The melting points of both enantiomers are similar, with L-pyroglutamic acid melting at 157-164°C [41], which overlaps with the range reported for D-pyroglutamic acid. This similarity reflects the identical molecular structure and intermolecular interactions present in both enantiomeric crystals [43].

Spectroscopic analysis using terahertz time-domain spectroscopy has revealed that D- and L-pyroglutamic acid present similar absorption spectra, while their racemic mixture exhibits distinctly different spectral characteristics [43]. This finding demonstrates that the enantiomers maintain nearly identical vibrational properties in their pure forms [43].

| Property | D-Pyroglutamic Acid | L-Pyroglutamic Acid |

|---|---|---|

| Optical Rotation | [α]₂₂/D +10° (c=1.5, H₂O) [5] | [α]₂₀/D -10° (c=5, H₂O) [41] |

| Melting Point | 155-162°C [5] | 157-164°C [41] |

| Configuration | (2R) [1] | (2S) [41] |

| Solubility | Soluble in water [5] | Soluble in water, alcohol, acetone [41] |

Temperature-dependent studies have shown that both D- and L-pyroglutamic acid undergo structural phase transitions during cooling, while the racemic mixture does not exhibit such phase changes [43]. This behavior highlights the importance of stereochemical purity in determining solid-state properties.

Chiral Properties

The chiral properties of D-pyroglutamic acid stem from the presence of one stereogenic center at the C-2 position, which adopts the R-configuration according to Cahn-Ingold-Prelog nomenclature [1] [47]. This chirality makes the compound valuable for enantioselective synthesis and chiral recognition applications [49].

D-Pyroglutamic acid has been utilized as a chiral building block in the synthesis of pharmaceuticals, where its stereochemical information is crucial for constructing specific three-dimensional molecular architectures [49]. The compound's chiral properties enable the formation of diastereomeric complexes with other chiral molecules, facilitating enantiomeric separations and asymmetric transformations [46].

The chiral nature of D-pyroglutamic acid has been exploited in the development of chiral derivatizing agents for analytical chemistry applications [44]. Studies have demonstrated that pyroglutamic acid derivatives can serve as effective chiral selectors for the separation and quantification of enantiomeric mixtures using liquid chromatography [44].

Research has shown that the chiral properties of D-pyroglutamic acid influence its interactions with biological systems and synthetic receptors [52]. The compound's ability to induce chirality in crystal structures has been studied in the context of perovskite materials, where D-pyroglutamic acid has been used as a chiral additive to control crystallization processes [52].

The stereochemical stability of D-pyroglutamic acid under various conditions is an important consideration for its applications in chiral synthesis [27]. Studies have indicated that the compound maintains its stereochemical integrity under moderate thermal conditions, although racemization can occur at elevated temperatures [27].

Crystallographic Properties

Crystal Structure

D-Pyroglutamic acid crystallizes in the orthorhombic crystal system with space group P 2₁ 2₁ 2₁ [57]. The unit cell parameters have been determined through X-ray crystallography as a = 9.0121(12) Å, b = 13.4568(18) Å, and c = 14.6634(18) Å, with all angles equal to 90° [57]. The unit cell volume is 1778.3(4) ų at 300 K, accommodating four molecules per unit cell [57].

The crystal structure is stabilized by an extensive network of hydrogen bonds involving both N-H⋯O and O-H⋯O interactions [59]. These intermolecular interactions create a three-dimensional framework that contributes to the compound's thermal stability and mechanical properties. The amide group within the lactam ring exhibits significant non-planarity, which influences the overall crystal packing arrangement [59].

Comparative structural analysis has revealed that D-pyroglutamic acid adopts different polymorphic forms under varying crystallization conditions [38]. The α-phase exhibits a prismatic growth habit, while the β-phase forms rhombic plates [38]. These polymorphic differences are attributed to variations in molecular packing and hydrogen bonding patterns.

The crystal structure demonstrates a low-dimensional hydrogen bonding network that effectively accommodates internal strain without causing structural failure [56]. This characteristic is particularly important for understanding the compound's mechanical properties and phase transition behavior.

Self-Propelling Crystal Behavior

D-Pyroglutamic acid exhibits remarkable self-propelling crystal behavior when subjected to thermal stimuli. Single crystals of enantiomerically pure D-pyroglutamic acid demonstrate recurring self-actuation upon heating due to rapid release of latent strain during structural phase transitions [56]. This phenomenon is unique among thermosalient materials because the crystals can be actuated repeatedly without deterioration or fragmentation [56].

The self-propelling behavior is attributed to the compound's superelasticity, which results from the low-dimensional hydrogen bonding network that effectively accumulates internal strain [56]. Unlike other thermosalient materials that undergo explosive crystal fracturing, D-pyroglutamic acid crystals respond to internal strain through elastic deformation while maintaining structural integrity [56].

Crystallographic studies have revealed that one of the polymorphs (β-phase) associated with the thermosalient phase transition undergoes biaxial negative thermal expansion with coefficients αₐ = -54.8(8) × 10⁻⁶ K⁻¹ and αc = -3.62(8) × 10⁻⁶ K⁻¹ [56]. Simultaneously, the structure exhibits exceptionally large uniaxial thermal expansion along the b-axis with αb = 303(1) × 10⁻⁶ K⁻¹ [56].

This anisotropic thermal expansion behavior is responsible for generating the internal stress that drives the self-propelling motion [56]. The crystals can achieve movement rates of several millimeters per second while exerting forces in the range of 10-100 millinewtons [60]. The force-to-weight ratio of these crystals is on the order of 10⁴, which is superior to that of some biological actuators [60].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant